Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride
Overview
Description
Dabigatran (ethyl ester hydrochloride) is a synthetic compound that acts as a direct and reversible thrombin inhibitor. It is primarily used as an anticoagulant to prevent and treat thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism. Dabigatran is also used to reduce the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation .
Mechanism of Action
Target of Action
Dabigatran Ethyl Ester Hydrochloride, also known as Dabigatran, primarily targets thrombin (factor II) in the human coagulation system . Thrombin plays a central role in coagulation and hemostasis by activating factors V, XI, and fibrinogen itself (factor I) . Dabigatran also inhibits ribosyldihydronicotinamide dehydrogenase (NQO2) .
Mode of Action
Dabigatran is a direct and reversible inhibitor of thrombin activity . It imitates part of the molecular structure of fibrinogen, especially in the zone where thrombin and fibrinogen interact, making possible the conversion to fibrin . This results in the inhibition of thrombin’s key role in human hemostasis . In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation .
Biochemical Pathways
By inhibiting thrombin, Dabigatran affects the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a clot. Thrombin plays a central role in this cascade by activating platelets, catalyzing fibrinogen conversion into fibrin, and promoting clot stabilization . Therefore, Dabigatran’s inhibition of thrombin disrupts these processes, reducing the risk of thrombosis.
Pharmacokinetics
Dabigatran is rapidly absorbed and converted to its active form after oral administration . Peak plasma concentrations of Dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .
Result of Action
The primary result of Dabigatran’s action is a stable anticoagulation effect . It increases the prothrombin time (PT and the ratio INR), activated partial thromboplastin time (APTT), the thrombin time (TT), and the ecarin time (ECT) . This anticoagulation effect reduces the risk of venous thromboembolic events or stroke in patients .
Action Environment
The pharmacokinetic profile of Dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment . It is contraindicated in patients with end-stage renal disease .
Biochemical Analysis
Biochemical Properties
Dabigatran Ethyl Ester Hydrochloride acts as a direct and reversible thrombin inhibitor . It inhibits the key role of thrombin in human hemostasis by activating factors V, XI, and fibrinogen itself .
Cellular Effects
Dabigatran Ethyl Ester Hydrochloride provides a stable anticoagulation effect without any need to perform periodical laboratory controls . It has been shown to be safe and effective in clinical evidence .
Molecular Mechanism
The molecular mechanism of Dabigatran Ethyl Ester Hydrochloride involves direct inhibition of thrombin activity. It is a peptidomimetic inhibitor of thrombin, imitating part of the molecular structure of fibrinogen, especially in the zone where thrombin and fibrinogen interact and make possible the conversion to fibrin .
Temporal Effects in Laboratory Settings
The pharmacokinetic profile of Dabigatran Ethyl Ester Hydrochloride is predictable . Peak plasma concentrations of Dabigatran are reached approximately 2 hours after oral administration. The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .
Dosage Effects in Animal Models
In animal models, significant dose- and time-dependent anticoagulant efficacy ex vivo has been demonstrated after intravenous administration of Dabigatran .
Metabolic Pathways
Dabigatran Ethyl Ester Hydrochloride is not metabolized by cytochrome P450 isoenzymes . It interacts with the human coagulation system, particularly with factors V, XI, and fibrinogen .
Transport and Distribution
Dabigatran Ethyl Ester Hydrochloride is rapidly absorbed and converted to its active form, Dabigatran . It has a volume of distribution of 50–70 L in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dabigatran (ethyl ester hydrochloride) involves multiple steps, including nitration, cyanation, Pinner reaction, esterification, reduction, and alkylation . The process typically starts with the nitration of bromobenzene to form a nitro compound, followed by cyanation to introduce a cyano group. The Pinner reaction is then used to convert the cyano group to an imino ether, which is subsequently esterified to form the ethyl ester. Reduction and alkylation steps are then carried out to obtain the final product .
Industrial Production Methods
Industrial production of dabigatran (ethyl ester hydrochloride) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process includes acylchlorination, acylamidation, amination, hydrogenation, cyclization, Pinner reaction, and esterification . The use of advanced purification techniques and controlled reaction parameters ensures the production of high-quality dabigatran suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Dabigatran (ethyl ester hydrochloride) undergoes various chemical reactions, including:
Oxidation: Dabigatran can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions are used in the synthesis process to convert nitro groups to amino groups.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of dabigatran include bromobenzene, nitrating agents, cyanating agents, reducing agents (such as hydrogen gas and catalysts), and alkylating agents . Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and product purity .
Major Products Formed
The major products formed from the reactions of dabigatran include its various intermediates, such as nitro compounds, cyano compounds, imino ethers, and the final ethyl ester hydrochloride form .
Scientific Research Applications
Dabigatran (ethyl ester hydrochloride) has several scientific research applications, including:
Chemistry: Used as a model compound in the study of thrombin inhibitors and anticoagulant mechanisms.
Biology: Investigated for its effects on blood coagulation pathways and interactions with thrombin.
Medicine: Extensively studied for its clinical applications in preventing and treating thromboembolic disorders, as well as reducing the risk of stroke in atrial fibrillation patients
Industry: Utilized in the development of new anticoagulant drugs and formulations.
Comparison with Similar Compounds
Similar Compounds
Argatroban: Another direct thrombin inhibitor used as an anticoagulant.
Melagatran: A direct thrombin inhibitor that was withdrawn from the market due to stability issues.
Ximelagatran: An oral direct thrombin inhibitor that was also withdrawn due to safety concerns.
Uniqueness of Dabigatran
Dabigatran (ethyl ester hydrochloride) is unique among direct thrombin inhibitors due to its oral bioavailability and predictable pharmacokinetic profile. Unlike other anticoagulants, dabigatran does not require routine laboratory monitoring, making it more convenient for patients . Additionally, its reversible binding to thrombin provides a stable anticoagulation effect with a lower risk of bleeding complications .
Properties
IUPAC Name |
ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7O3.ClH/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29;/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWBKCGBULSVFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593523 | |
Record name | Ethyl N-{2-[(4-carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211914-50-0 | |
Record name | Dabigatran ethyl ester hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211914500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl N-{2-[(4-carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-({-[(4-Carbamimidoyl-phenylamino)-methyl]-1-methyl-1H-benzoimidazole-5-carbonyl}-pyridin-2-yl-amino)-propionic acid ethyl ester hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DABIGATRAN ETHYL ESTER HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBB8W334AN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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